molecular formula C16H22BNO3 B2459448 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide CAS No. 1628010-77-4

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2459448
CAS No.: 1628010-77-4
M. Wt: 287.17
InChI Key: KNPDPAFCHPDENO-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C16H22BNO3 and a molecular weight of 287.17 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.

Mode of Action

The compound is likely to interact with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .

Biochemical Pathways

The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This reaction is part of larger biochemical pathways, such as the synthesis of complex organic molecules. The downstream effects of these reactions can vary widely, depending on the specific context and the other molecules involved.

Pharmacokinetics

Similar compounds are known to have good bioavailability due to their ability to form stable complexes with various biological targets .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate . This molecule can be used as a building block in the synthesis of more complex organic molecules. The exact molecular and cellular effects of the compound’s action would depend on the specific context and the other molecules involved.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDPAFCHPDENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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